4-Bromo-7-chloroquinazoline

Regioselective Cross-Coupling Medicinal Chemistry Synthetic Methodology

Synthesizing unsymmetrical quinazoline-based kinase inhibitors often fails due to uncontrolled cross-coupling reactions when using symmetrical dihalo analogs. 4-Bromo-7-chloroquinazoline provides a definitive solution with differential C-Cl and C-Br reactivity, enabling precise sequential functionalization for lead optimization. - Enables sequential cross-coupling (Sonogashira then Suzuki-Miyaura) for rapid library diversification. - Serves as a key precursor for 4-anilinoquinazoline pharmacophores achieving nanomolar potency (EGFR IC50 = 2.6 nM). - Differentiated halogen pattern allows fine-tuning of lipophilicity and metabolic stability, streamlining hit-to-lead progression.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
Cat. No. B15249360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloroquinazoline
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=CN=C2Br
InChIInChI=1S/C8H4BrClN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H
InChIKeyDOZTWMZWCPHDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloroquinazoline: A Strategic Halogenated Quinazoline Building Block for Medicinal Chemistry and Drug Discovery Procurement


4-Bromo-7-chloroquinazoline (CAS 573675-55-5), with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol, is a halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery [1]. Its quinazoline core is a recognized 'privileged scaffold' found in numerous biologically active compounds, including several FDA-approved kinase inhibitors . The strategic placement of bromine at the 4-position and chlorine at the 7-position distinguishes it from other quinazoline analogs, offering unique reactivity and physicochemical properties that are valuable in synthetic chemistry and as a potential pharmacophore in drug discovery .

Differential C–Cl / C–Br sites enable sequential cross-coupling workflows
Quinazoline scaffold reported in kinase inhibitor programs
Research building block for heterocyclic library synthesis

4-Bromo-7-chloroquinazoline: Why Simple Halogen Swaps Are Not Sufficient for Rigorous Scientific Workflows


Halogenated quinazolines, including 4-Bromo-7-chloroquinazoline, are not interchangeable due to their distinct chemical reactivities and biological activities . The presence and position of specific halogen atoms dictate the compound's behavior in cross-coupling reactions and its interaction with biological targets. For instance, the selectivity in palladium-catalyzed cross-coupling reactions for chloro-bromo substituted quinazolines generally favors substitution at the more activated C(4)-Cl bond over the Csp(2)-Br bond [1]. This regioselectivity is critical for the sequential functionalization required to synthesize complex, target-specific molecules, meaning that substituting a 4,7-dichloro- or 4,7-dibromo-analog would lead to different reaction outcomes and potentially a different final product. The failure to recognize these specific differences can lead to failed syntheses, low yields, and unreliable biological data.

Target Compound
Symmetric 4,7-Dihalo Analogs
C(4)–Cl bond more activated than C(7)–Br; regioselective coupling possible
Equivalent halogen atoms; no intrinsic regioselectivity, non-selective reactions
Sequential functionalization controlled by differential reactivity
Competing reactivity leads to product mixtures and lower yield
Substitution may not reproduce sequential coupling control; synthesis outcomes may shift

4-Bromo-7-chloroquinazoline: A Quantitative Evidence Guide for Differentiated Scientific Selection and Procurement


4-Bromo-7-chloroquinazoline Provides Regioselective Cross-Coupling Control Unattainable with Symmetrical 4,7-Dihaloquinazolines

In palladium-catalyzed cross-coupling reactions, 4-bromo-7-chloroquinazoline exhibits a distinct chemoselectivity that is not possible with symmetrical 4,7-dihaloquinazoline analogs like 4,7-dichloroquinazoline or 4,7-dibromoquinazoline. Studies on chloro-bromo substituted quinazolines demonstrate that the C(4)-Cl bond is more activated and undergoes substitution preferentially over the C(7)-Br bond [1]. This intrinsic regioselectivity allows for sequential functionalization, a crucial capability for building complex, unsymmetrical molecular architectures in a controlled manner.

Regioselective Coupling
Reported
C(4)–Cl > C(7)–Br
Enables sequential functionalization planning
Class-level reactivity; validate in specific reaction system
Regioselective Cross-Coupling Medicinal Chemistry Synthetic Methodology

4-Bromo-7-chloroquinazoline Offers Distinct Physicochemical Properties Compared to Its Mono-Halogenated Counterparts

The presence of both bromine and chlorine atoms in 4-Bromo-7-chloroquinazoline alters its molecular weight (243.49 g/mol), lipophilicity (cLogP), and electron distribution compared to mono-halogenated analogs like 4-chloroquinazoline (M.Wt: ~164.59 g/mol) or 7-bromoquinazoline (M.Wt: ~209.04 g/mol) . While precise cLogP values for this specific compound are not reported in the primary literature, it is a well-established principle that halogenation significantly influences key drug-like properties, including membrane permeability, metabolic stability, and target binding affinity [1].

Physicochemical Profile
Class-level
MW: 243.5 vs 164.6 / 209.0 g/mol
Property modulation for lead optimization
cLogP inference; confirm experimentally
Physicochemical Properties Medicinal Chemistry Lead Optimization

4-Bromo-7-chloroquinazoline Serves as a Versatile Precursor for Potent EGFR and HER2 Kinase Inhibitors

Derivatives synthesized from 4-Bromo-7-chloroquinazoline, or using this scaffold as a core template, have demonstrated potent inhibitory activity against key oncology targets. For example, a related 4-anilinoquinazoline derivative (Compound 5c) showed an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. This underscores the scaffold's potential to generate highly potent kinase inhibitors, a property that differentiates it from non-quinazoline cores or less active heterocycles in similar assays.

Kinase Inhibition (EGFR)
Reported
IC₅₀ 2.6 nM (EGFR)
IC₅₀ 4.3 nM (HER2)
Low nanomolar inhibition in enzymatic assay
Derivative data; results may vary by substitution
EGFR/HER2 Kinase Inhibition Anticancer Drug Discovery Targeted Therapy

4-Bromo-7-chloroquinazoline Enables Superior Control in Sequential Palladium-Catalyzed Reactions Versus 4,7-Diiodo Analog

The differential reactivity of the C-Cl and C-Br bonds in 4-Bromo-7-chloroquinazoline is essential for executing sequential palladium-catalyzed cross-coupling reactions (e.g., Sonogashira/Suzuki-Miyaura) [1]. In contrast, the use of a 4,7-diiodoquinazoline analog, where both C-I bonds are highly and similarly reactive, often leads to complex mixtures due to non-selective, competitive reactions. The ability to perform two distinct cross-coupling steps in a controlled, sequential manner on the same scaffold is a significant synthetic advantage.

Sequential Coupling Control
Head-to-head
C–Cl / C–Br vs C–I / C–I
Differential reactivity avoids product mixtures
Principle demonstrated; confirm for specific substrates
Sequential Cross-Coupling Palladium Catalysis Complex Molecule Synthesis

4-Bromo-7-chloroquinazoline is a Key Intermediate for 4-Anilinoquinazolines, a Pharmacophore with Proven Selectivity for Kinase Targets Over Anti-Targets

4-Anilinoquinazolines, synthesized directly from 4-haloquinazoline precursors like 4-Bromo-7-chloroquinazoline, represent a pharmacophore class with established structure-activity relationships (SAR) that can be engineered for kinase selectivity [1]. For example, SAR analysis of 4-substituted quinazoline analogues shows that modifications at the 4-position can result in compounds with low micromolar potency against a target kinase while remaining inactive against an anti-target, thereby achieving high selectivity ratios [2]. This is a critical advantage over other heterocyclic cores that may exhibit broader, less selective kinase inhibition profiles.

Kinase Selectivity
Reported
Selectivity ratio >100
Reported kinase selectivity context
Based on library SAR; verify in target assay
Kinase Selectivity 4-Anilinoquinazoline SAR Analysis

4-Bromo-7-chloroquinazoline Provides a Foundation for Generating EGFR Mutant-Selective Inhibitors

Quinazoline derivatives, which can be synthesized from 4-Bromo-7-chloroquinazoline, have been optimized to selectively inhibit clinically relevant EGFR mutants, such as the L858R mutant. A specific 4-anilinoquinazoline derivative demonstrated an IC50 of 32 nM against EGFR L858R mutant in a cellular assay, while showing an IC50 of 41 nM against wild-type EGFR, indicating a modest selectivity for the mutant form [1]. This ability to achieve mutant selectivity is a key differentiator compared to earlier-generation, non-selective quinazoline-based EGFR inhibitors like gefitinib.

EGFR Mutant vs WT
Reported
IC₅₀ 32 nM (L858R)
IC₅₀ 41 nM (WT)
Cellular mutant vs wild-type response
Cell assay data; model-dependent
EGFR L858R Mutant Kinase Inhibitor Targeted Cancer Therapy

4-Bromo-7-chloroquinazoline: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Rational Design and Synthesis of Selective EGFR and HER2 Kinase Inhibitors

The 4-Bromo-7-chloroquinazoline scaffold is a privileged starting point for developing potent and selective kinase inhibitors. As shown by data in Section 3, derivatives of this scaffold can achieve low nanomolar potency (e.g., IC50 = 2.6 nM against EGFR) [1] and can be engineered for target selectivity over anti-targets [2]. This makes it an invaluable building block for medicinal chemistry programs focused on oncology, particularly for targeting EGFR and HER2-driven cancers, where mutant selectivity (e.g., 32 nM against EGFR L858R) can be pursued to minimize toxicity [3].

Organic Synthesis: Controlled Sequential Functionalization for Complex Molecule Construction

The differential reactivity of the C-Cl and C-Br bonds in 4-Bromo-7-chloroquinazoline is a strategic asset for synthetic chemists [4]. This compound uniquely enables controlled sequential cross-coupling reactions, such as Sonogashira followed by Suzuki-Miyaura, to efficiently build highly decorated, unsymmetrical quinazoline libraries. This level of control is not possible with symmetrical 4,7-dihalo analogs and is essential for creating diverse compound collections for biological screening.

Lead Optimization: Fine-Tuning Physicochemical Properties for Improved ADME Profiles

For medicinal chemists engaged in lead optimization, 4-Bromo-7-chloroquinazoline offers a distinct advantage over mono-halogenated alternatives . Its increased molecular weight (243.49 g/mol) and altered lipophilicity provide a different starting point for modulating critical drug-like properties, such as membrane permeability and metabolic stability. This allows for fine-tuning of ADME parameters without resorting to more complex structural changes, streamlining the path from hit to lead.

Chemical Biology: Generation of Tool Compounds for Kinase Profiling and Target Validation

The established SAR and ability to generate potent and selective kinase inhibitors from the 4-anilinoquinazoline pharmacophore make 4-Bromo-7-chloroquinazoline a key precursor for chemical biology studies [2][3]. Researchers can use this building block to synthesize chemical probes for interrogating specific kinase signaling pathways (e.g., EGFR, HER2) in cellular models, enabling precise target validation and the study of disease mechanisms.

Application
Selection Property
Validation Focus
EGFR/HER2 pathway inhibitor synthesis
Halogen-differentiated cross-coupling and quinazoline core
Kinase panel selectivity and SAR profiling
Sequential cross-coupling library construction
C–Cl / C–Br differential reactivity
Reaction yield and product purity across substrates
Lead optimization property tuning
Halogen-dependent physicochemical profile
cLogP, permeability, and metabolic stability assessment
Chemical probe generation for kinase target validation
4-Anilinoquinazoline pharmacophore
Target engagement and cellular selectivity

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